

Benchmarking CP-339818 Against Novel Kv1.3 Inhibitor Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-339818

Cat. No.: B1199909

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The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its preferential expression and functional role in chronically activated effector memory T cells (TEM cells) make it an attractive target for selective immunosuppression. **CP-339818** is a known blocker of the Kv1.3 channel. This guide provides a comprehensive benchmark of **CP-339818** against a selection of novel and noteworthy Kv1.3 inhibitor candidates, offering a comparative analysis of their potency, selectivity, and mechanisms of action based on available preclinical data.

Executive Summary

While **CP-339818** is a recognized Kv1.3 inhibitor, the landscape of Kv1.3-targeted therapeutics is rapidly evolving. Novel candidates, spanning small molecules and peptide toxins, exhibit significant improvements in potency and selectivity, offering the potential for enhanced therapeutic windows and reduced off-target effects. This guide will delve into the specifics of these inhibitors, providing a clear comparison to inform future research and development directions.

Comparative Analysis of Kv1.3 Inhibitors

The efficacy and safety of a Kv1.3 inhibitor are largely determined by its potency (IC₅₀) and its selectivity against other ion channels, particularly other members of the Kv family. The following

tables summarize the available quantitative data for **CP-339818** and selected novel inhibitor candidates.

Table 1: Potency of Kv1.3 Inhibitors

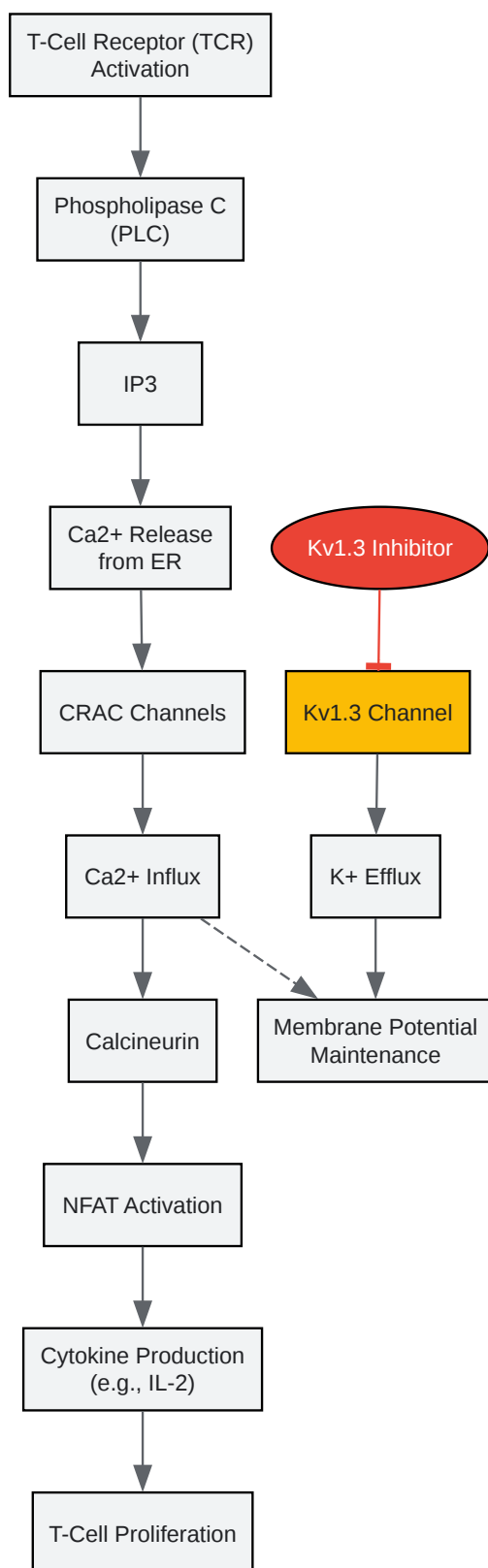
Compound	Type	IC50 vs. Kv1.3	Cell Line / Method
CP-339818	Small Molecule	200 nM	Not Specified
PAP-1	Small Molecule	2 nM	L929 cells (manual whole-cell patch clamp)
Psora-4	Small Molecule	3 nM	Not Specified
Clofazimine	Small Molecule	300 nM	Jurkat T cells
Thiophene-based Cmpd 44	Small Molecule	470 nM	Oocytes
ShK	Peptide Toxin	~10-13.3 pM	Mouse fibroblasts
Dalazatide (ShK-186)	Peptide Toxin	65 pM (Kd)	Ova-specific GFP+ TEM cells
Hg1	Peptide Toxin	6.2 nM	Not Specified

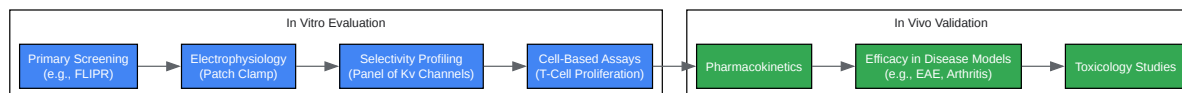
Table 2: Selectivity Profile of Kv1.3 Inhibitors

Compound	Selectivity (Fold difference in IC50 vs. Kv1.3)
CP-339818	Weaker blocking effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2]
PAP-1	23-fold over Kv1.5; 33- to 125-fold over other Kv1 family channels.[2][3]
Psora-4	17- to 70-fold over closely-related Kv1 channels (active at Kv1.5 with IC50 of 7.7 nM).[4]
Clofazimine	10-fold higher potency than for Kv1.1, Kv1.2, Kv1.5, and Kv3.1.[3][5]
Thiophene-based Cmpd 44	Good selectivity profile; does not affect other Kv1.x family channels.[5]
ShK	Low selectivity; also blocks Kv1.1 with high affinity (IC50 ~16-21.5 pM).[6][7]
Dalazatide (ShK-186)	>100-fold improvement in selectivity for Kv1.3 over Kv1.1.[6]
Hg1	Highly selective; inhibits <50% of Kv1.1 and Kv1.2 currents at 1 μ M.[8]

Signaling Pathway and Experimental Workflow

To understand the context of Kv1.3 inhibition, it is crucial to visualize its role in T-cell activation and the general workflow for evaluating inhibitor candidates.





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